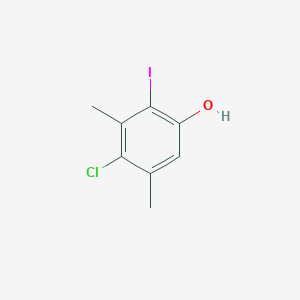
4-Chloro-2-iodo-3,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-iodo-3,5-dimethylphenol: is an organic compound with the molecular formula C8H8ClIO It is a halogenated phenol derivative, characterized by the presence of chlorine and iodine atoms attached to a dimethylphenol core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-3,5-dimethylphenol typically involves the halogenation of 3,5-dimethylphenol. The process can be carried out in multiple steps:
Chlorination: 3,5-dimethylphenol is first chlorinated using a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate or sodium iodide in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.
化学反应分析
Types of Reactions:
Substitution Reactions: 4-Chloro-2-iodo-3,5-dimethylphenol can undergo nucleophilic substitution reactions where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or amines can be used under basic or neutral conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-amino-2-iodo-3,5-dimethylphenol or 4-cyano-2-iodo-3,5-dimethylphenol.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Dehalogenated phenols or modified phenolic compounds.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions due to its halogenated structure, which can influence reactivity and selectivity.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its phenolic structure, which can disrupt microbial cell membranes.
Drug Development: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry:
Disinfectants and Preservatives: Utilized in formulations for disinfectants and preservatives due to its antimicrobial properties.
Material Science: Used in the development of materials with specific chemical resistance or reactivity.
作用机制
The mechanism of action of 4-Chloro-2-iodo-3,5-dimethylphenol is primarily based on its ability to interact with biological membranes and proteins. The phenolic group can disrupt cell membranes, leading to cell lysis and death. The halogen atoms can further enhance its reactivity and binding affinity to molecular targets, making it effective against a broad spectrum of microorganisms.
相似化合物的比较
4-Chloro-3,5-dimethylphenol (Chloroxylenol): A widely used antimicrobial agent with similar structure but lacking the iodine atom.
2,4-Dichloro-3,5-dimethylphenol: Another halogenated phenol with two chlorine atoms, used in similar applications.
Uniqueness:
- The presence of both chlorine and iodine atoms in 4-Chloro-2-iodo-3,5-dimethylphenol provides unique reactivity and potential for diverse applications.
- The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and biological interactions, making it distinct from other halogenated phenols.
属性
分子式 |
C8H8ClIO |
|---|---|
分子量 |
282.50 g/mol |
IUPAC 名称 |
4-chloro-2-iodo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H8ClIO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 |
InChI 键 |
WAOVUPADECYCGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)C)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


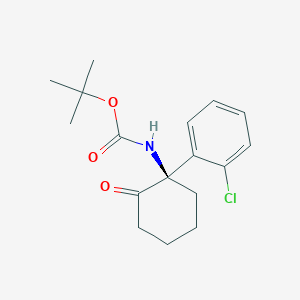
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
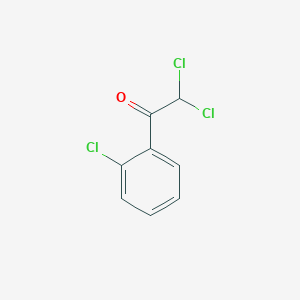

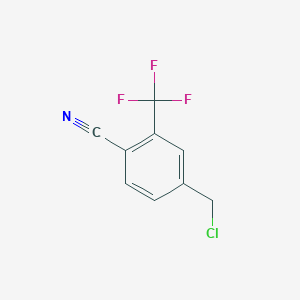
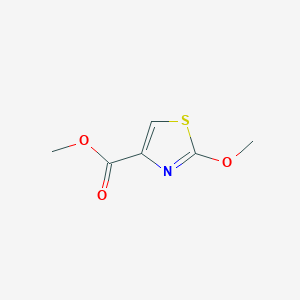
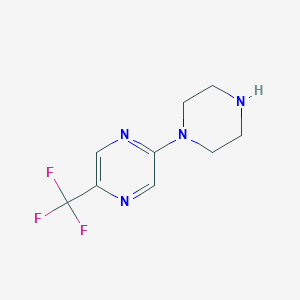
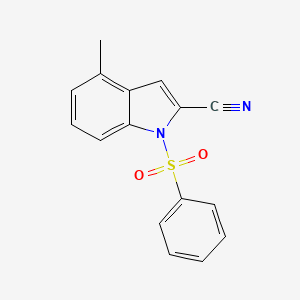
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
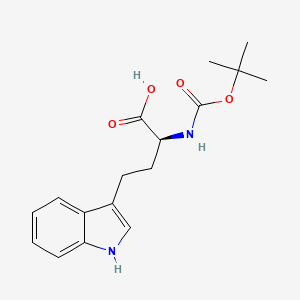
![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)
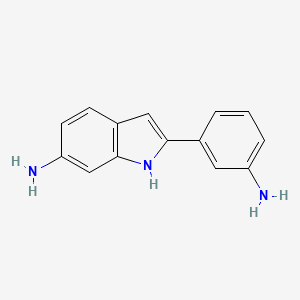
![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
